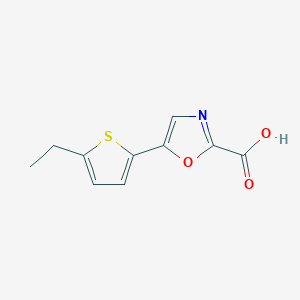
N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups can be introduced through substitution reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized separately and then attached to the pyridine ring through nucleophilic substitution or other coupling reactions.
Addition of sec-Butyl and Isopropyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms adjacent to the nitrogen.
Reduction: Reduction reactions might be used to modify the functional groups or to reduce any double bonds present in the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(sec-Butyl)-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
- N-(sec-Butyl)-5-(1-ethylpyrrolidin-2-yl)pyridin-2-amine
- N-(sec-Butyl)-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Uniqueness
The uniqueness of “N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine” lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C16H27N3 |
|---|---|
Poids moléculaire |
261.41 g/mol |
Nom IUPAC |
N-butan-2-yl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-5-13(4)18-16-9-8-14(11-17-16)15-7-6-10-19(15)12(2)3/h8-9,11-13,15H,5-7,10H2,1-4H3,(H,17,18) |
Clé InChI |
OBRGPSBTKPREKR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=NC=C(C=C1)C2CCCN2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


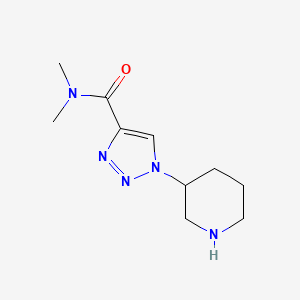
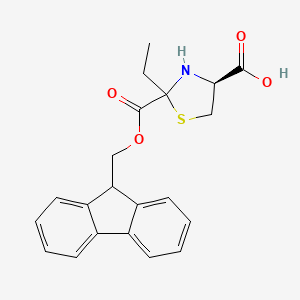
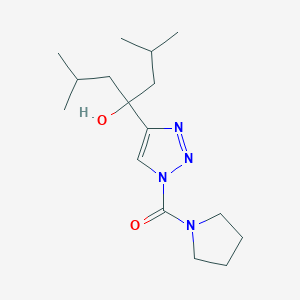
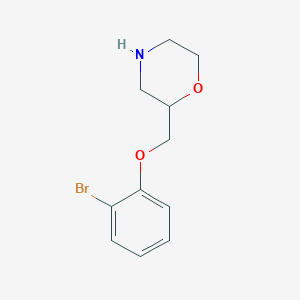
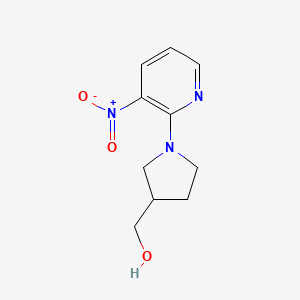



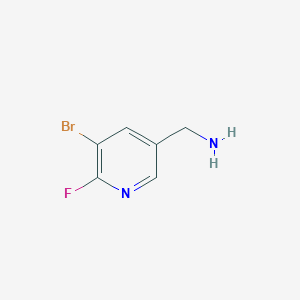

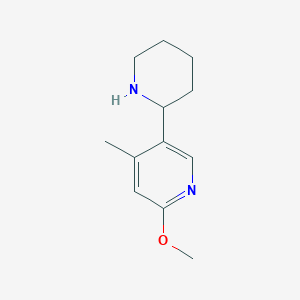

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)
